molecular formula C24H25ClN2O3 B2525736 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one CAS No. 898440-00-1

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2525736
CAS No.: 898440-00-1
M. Wt: 424.93
InChI Key: HWYGENWDYHOWFH-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one is a synthetic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a benzyl group through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyranone Ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the pyranone ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Benzylpiperazin-1-yl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-chlorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c25-21-8-6-20(7-9-21)17-30-24-18-29-22(14-23(24)28)16-27-12-10-26(11-13-27)15-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYGENWDYHOWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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